7-(Benzyloxy)-3-methylindole
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Overview
Description
7-(Benzyloxy)-3-methylindole is a heterocyclic organic compound that belongs to the indole family Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-methylindole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylindole.
Benzylation: The 7th position of the indole ring is selectively benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
7-(Benzyloxy)-3-methylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-methylindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-(Benzyloxy)-1-methylindole
- 7-(Benzyloxy)-2-methylindole
- 7-(Benzyloxy)-3-ethylindole
Uniqueness
7-(Benzyloxy)-3-methylindole is unique due to the specific positioning of the benzyloxy and methyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar indole derivatives.
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-methyl-7-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-12-10-17-16-14(12)8-5-9-15(16)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3 |
InChI Key |
MWBASJCEVACVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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